2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a nitro group at the para position (4-position) of the aromatic ring. The compound’s molecular formula is C₁₃H₁₇N₂O₃·HCl, with a molecular weight of approximately 296.75 g/mol (estimated based on analogous structures in ). It is typically a crystalline solid used in pharmaceutical research, particularly in the development of acetylcholinesterase inhibitors, as suggested by structural similarities to donepezil-like compounds ().
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11;/h4-7,11,14H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPVEPVOPVVQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(4-Nitrophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving the modulation of biological pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. For example, piperidine derivatives can inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine hydrochloride derivatives share a common piperidine core but differ in substituent groups, which critically influence their physicochemical properties, biological activity, and safety profiles. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position: The 4-nitrophenoxy group in the target compound (para position) confers distinct electronic and steric effects compared to 2-nitrophenoxy derivatives (e.g., ).
Biological Activity :
- Compounds with nitro groups (e.g., ) are often explored for acetylcholinesterase inhibition due to structural parallels with donepezil (). However, substituent position alters binding affinity; para-substituted nitro groups may exhibit superior target engagement compared to ortho isomers .
Safety Profiles: Most analogs, including the target compound, are classified as irritants (e.g., ). However, specific toxicological data (e.g., LD₅₀, carcinogenicity) are largely absent in the literature reviewed, highlighting a gap in hazard characterization .
Physicochemical Properties :
- Solubility : Derivatives with bulky substituents (e.g., cyclohexylethoxy in ) show reduced water solubility compared to nitro-substituted analogs. The nitro group’s polarity may enhance solubility in polar solvents .
- Stability : Nitro groups generally increase oxidative stability but may render compounds sensitive to photodegradation, necessitating protected storage .
Regulatory Status: Compliance with GHS and regional regulations (e.g., China’s IECSC, U.S. EPA) is inconsistently documented. For example, 4-(2-Nitrophenoxy)piperidine HCl () lacks full ecological toxicity data, complicating regulatory approval .
Table 2: Research Findings and Data Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
